Comparative Antistaphylococcal Activity: Naftoxate vs. In-Class Antifungals
Naftoxate demonstrates direct antimicrobial activity against Staphylococcus aureus, with a reported Minimum Inhibitory Concentration (MIC) of 1 mg/mL . This activity is notable because common topical antifungal comparators like tolnaftate and clotrimazole are typically ineffective against or not indicated for bacterial infections [1][2]. While tolnaftate and clotrimazole are highly potent antifungals (MICs often <0.1-1 µg/mL for dermatophytes), they lack this clinically relevant antibacterial spectrum [2]. Naftoxate's dual antibacterial and antifungal profile is a key point of differentiation.
| Evidence Dimension | Antimicrobial activity (MIC) against S. aureus |
|---|---|
| Target Compound Data | MIC = 1 mg/mL |
| Comparator Or Baseline | Tolnaftate and Clotrimazole (baseline: no significant antibacterial activity reported/not indicated) |
| Quantified Difference | Naftoxate demonstrates measurable antibacterial activity; comparators do not. |
| Conditions | In vitro antimicrobial susceptibility testing |
Why This Matters
This quantitative data allows researchers requiring a compound with both antibacterial and antifungal properties to justify the selection of Naftoxate over purely antifungal agents.
- [1] Drugs.com. Tolnaftate Monograph. Indications. View Source
- [2] MedLibrary.org. Clotrimazole (NuCare Pharmaceuticals, Inc.): FDA Package Insert. In vitro activity. View Source
